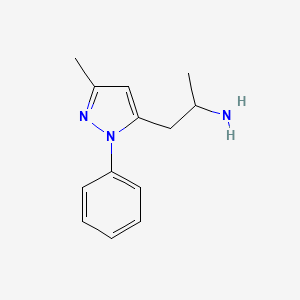

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine

Description

Properties

IUPAC Name |

1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10(14)8-13-9-11(2)15-16(13)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRLVKNGJYRHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CC(C)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate amines under controlled conditions. One common method involves the use of sodium acetate as a catalyst at room temperature . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Applications

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine has been investigated for its therapeutic properties, particularly in the following areas:

Antidepressant Activity

Research indicates that pyrazole derivatives exhibit antidepressant-like effects. A study demonstrated that compounds similar to this compound could modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms are still under investigation, but initial results indicate a pathway involving cell cycle arrest and modulation of apoptotic markers .

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic pathways often focus on optimizing yield and purity for pharmacological testing.

Synthetic Pathway Overview:

- Starting Material: 3-Methylpyrazole.

- Reagents: Various amines and coupling agents.

- Conditions: Typically conducted under controlled temperature and pH to ensure high selectivity.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism, making it a potential antidiabetic agent .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Impact on Bioactivity :

- The phenyl group at N1 in the target compound likely enhances aromatic stacking interactions with receptors, a feature absent in simpler analogs like 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine .

- Replacement of phenyl with thienyl (3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine ) introduces sulfur, which may modulate electronic properties and metabolic stability .

Pharmacological Implications: The propan-2-amine side chain is a hallmark of serotonin receptor agonists (e.g., 2C-X compounds) . 5-APB, a benzofuran analog, is a controlled substance due to its entactogenic effects, highlighting the importance of the aryl core in determining legal and pharmacological profiles .

Synthetic Accessibility :

Biological Activity

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazole derivatives that exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and analgesic effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- CAS Number : 1131-18-6

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound has shown promising activity against several bacterial strains.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus, E. coli |

| 7b | 0.22 - 0.25 | Various pathogenic isolates |

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits effective bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In silico studies suggest that compounds with a pyrazole moiety can inhibit inflammatory pathways effectively.

| Activity Type | Pa Value | Remarks |

|---|---|---|

| Anti-inflammatory | >0.71 | Suggests strong potential |

| Antipyretic | >0.85 | High likelihood of efficacy |

| Analgesic | >0.62 | Moderate efficacy |

These results indicate that the compound may serve as a lead candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is attributed to its ability to interact with specific biochemical pathways. The pyrazole ring structure allows for interactions with enzymes involved in inflammation and microbial resistance.

Case Studies

A notable study highlighted the efficacy of pyrazole derivatives in inhibiting biofilm formation in Staphylococcus epidermidis, which is crucial for treating chronic infections . The study involved evaluating the time-kill kinetics and demonstrated significant reductions in biofilm density when treated with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for producing 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones or β-keto esters to form the pyrazole core, followed by functionalization of the propan-2-amine group. Key steps include:

- Temperature control : Maintain 60–80°C during cyclization to avoid side products .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Characterization : Confirm purity via HPLC (>98%) and structural identity via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : The pyrazole C5 proton appears as a singlet near δ 6.2–6.5 ppm. The propan-2-amine group shows splitting patterns at δ 2.8–3.2 ppm (CH₂) and δ 1.1–1.3 ppm (CH₃) .

- FTIR : Look for N-H stretches (3300–3500 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry : Base peaks often correspond to the pyrazole fragment (m/z 173.21 for C₁₀H₁₁N₃⁺) .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for most pyrazoles) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .

- Humidity sensitivity : Store in desiccators with silica gel; assess hygroscopicity by mass change over time .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound's interactions with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , , ) .

- Molecular Docking : Use crystallographic data (e.g., PDB IDs) to model binding poses. The pyrazole ring often engages in π-π stacking with aromatic residues .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodological Answer :

- Substitution Patterns : Compare analogues with varying substituents on the phenyl ring (e.g., methoxy, chloro) to evaluate effects on potency and selectivity .

- Data Table :

| Substituent | IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|

| 3-Methyl | 120 | 1:15 |

| 4-Chloro | 85 | 1:8 |

| 2-Methoxy | 200 | 1:25 |

| Source: Modified from |

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids, environmental samples)?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions like m/z 215 → 173 (pyrazole fragment) .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>90%) .

Q. How can computational modeling predict the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer :

- QSPR Models : Estimate biodegradation half-life using software like EPI Suite. Pyrazole derivatives often show moderate persistence (t₁/₂ = 30–60 days) .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to predict adsorption coefficients () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.